N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-2,3-dihydro-1,4-benzodioxin-6-amine
Description
N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-4-METHYLCYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a methoxyphenyl group, and a benzodioxin moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Properties
Molecular Formula |
C23H27N5O3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]-4-methylcyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C23H27N5O3/c1-16-9-11-23(12-10-16,24-17-3-8-20-21(15-17)31-14-13-30-20)22-25-26-27-28(22)18-4-6-19(29-2)7-5-18/h3-8,15-16,24H,9-14H2,1-2H3 |
InChI Key |
OUUVUHLMCFVEMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C2=NN=NN2C3=CC=C(C=C3)OC)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-4-METHYLCYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Cyclization to Form the Benzodioxin Ring: The benzodioxin ring is formed through an intramolecular cyclization reaction, often catalyzed by a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-4-METHYLCYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-4-METHYLCYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-4-METHYLCYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-1H-indole
- 1-(4-Methoxyphenyl)-1H-imidazole
- N-[(1RS)-1-[(4-Methoxyphenyl)methyl]ethyl]ethanamine Hydrochloride
Uniqueness
N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-4-METHYLCYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is unique due to its combination of a tetrazole ring, a methoxyphenyl group, and a benzodioxin moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
